5-Chlor-1,3,4-Thiadiazol-2-amin

Übersicht

Beschreibung

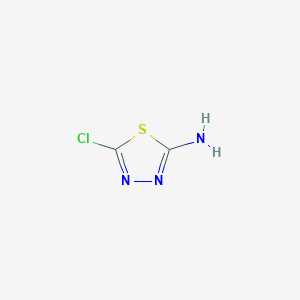

5-Chloro-1,3,4-thiadiazol-2-amine: is an organic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of a chlorine atom at the 5-position and an amino group at the 2-position makes this compound particularly interesting for various chemical and biological applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Chloro-1,3,4-thiadiazol-2-amine is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals .

Biology and Medicine: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents . It has also been studied for its potential anticancer activities .

Industry: In the industrial sector, 5-Chloro-1,3,4-thiadiazol-2-amine is used in the synthesis of agrochemicals and dyes .

Wirkmechanismus

Target of Action

The primary target of 5-Chloro-1,3,4-thiadiazol-2-amine is human carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

5-Chloro-1,3,4-thiadiazol-2-amine interacts with its target, human carbonic anhydrase, by binding to the enzyme’s active sites . This interaction inhibits the enzyme’s activity, leading to a decrease in the conversion rate of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of carbonic anhydrase by 5-Chloro-1,3,4-thiadiazol-2-amine affects several biochemical pathways. One of the most significant is the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is involved in cellular responses to cytokines and growth factors and plays a crucial role in the immune response, inflammation, and hematopoiesis .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

The inhibition of the IL-6/JAK/STAT3 pathway by 5-Chloro-1,3,4-thiadiazol-2-amine can lead to various molecular and cellular effects. For instance, it can inhibit the proliferation of cancer cells . It can also induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

The action of 5-Chloro-1,3,4-thiadiazol-2-amine can be influenced by various environmental factors. For example, the compound should be stored under an inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, the compound’s efficacy can be affected by the pH of the environment, as this can influence the compound’s solubility and therefore its bioavailability .

Biochemische Analyse

Biochemical Properties

It is known that thiadiazole derivatives, which include 5-Chloro-1,3,4-thiadiazol-2-amine, have diverse pharmacological activities

Cellular Effects

Some studies on thiadiazole derivatives have shown that they can have cytostatic effects, inducing apoptosis in tumor cells and hindering their cell cycle progression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with phosphoryl chloride. The reaction is carried out under reflux conditions, usually at temperatures ranging from 65 to 75°C for about 30 to 45 minutes . The reaction mixture is then quenched with ice-cold water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by column chromatography using a solvent system like hexane and ethyl acetate .

Industrial Production Methods: In industrial settings, the production of 5-Chloro-1,3,4-thiadiazol-2-amine may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for extraction and purification can also enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones and reduced to form thiols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted thiadiazoles.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols.

Vergleich Mit ähnlichen Verbindungen

1,3,4-Thiadiazole: The parent compound without any substituents.

5-Methyl-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of a chlorine atom.

5-Phenyl-1,3,4-thiadiazol-2-amine: Similar structure but with a phenyl group instead of a chlorine atom.

Uniqueness: The presence of the chlorine atom at the 5-position in 5-Chloro-1,3,4-thiadiazol-2-amine enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .

Biologische Aktivität

5-Chloro-1,3,4-thiadiazol-2-amine is a notable compound within the thiadiazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

5-Chloro-1,3,4-thiadiazol-2-amine features a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the chlorine atom at the 5-position significantly influences its biological activity. The compound is soluble in dimethyl sulfoxide (DMSO) and methanol, which facilitates its use in various biochemical assays.

The primary target of 5-Chloro-1,3,4-thiadiazol-2-amine is human carbonic anhydrase , an enzyme crucial for regulating pH and fluid balance in biological systems. The compound inhibits this enzyme by binding to its active site, disrupting its function. This inhibition has downstream effects on several biochemical pathways, notably the interleukin-6 (IL-6)/JAK/STAT3 pathway , which plays a significant role in cell proliferation and survival.

| Target Enzyme | Mode of Action | Pathway Affected |

|---|---|---|

| Human Carbonic Anhydrase | Inhibition via active site binding | IL-6/JAK/STAT3 pathway |

Anticancer Properties

Studies have demonstrated that 5-Chloro-1,3,4-thiadiazol-2-amine exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in tumor cells and inhibit their proliferation . The compound's efficacy is often compared to established chemotherapeutic agents.

Case Study: Cytotoxicity Against MCF-7 Cells

In vitro studies revealed that 5-Chloro-1,3,4-thiadiazol-2-amine has an IC50 value of approximately 6.51 µg/mL against MCF-7 breast cancer cells. This indicates a potent growth inhibitory effect comparable to that of standard treatments like 5-Fluorouracil .

Antimicrobial Activity

The compound also exhibits significant antimicrobial and antifungal properties. It has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results .

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32.6 μg/mL |

| S. aureus | 25.0 μg/mL |

| Aspergillus niger | 28.0 μg/mL |

Pharmacokinetics

The pharmacokinetic profile of 5-Chloro-1,3,4-thiadiazol-2-amine suggests good absorption characteristics when administered in suitable solvents like DMSO or methanol. However, stability under varying environmental conditions is crucial for maintaining its efficacy; it is recommended to store the compound under inert gases like nitrogen or argon at temperatures between 2–8 °C .

Synthetic Routes

The synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with phosphoryl chloride under reflux conditions at temperatures ranging from 65 to 75°C for about 30 to 45 minutes . This method ensures high yields and purity necessary for biological testing.

Eigenschaften

IUPAC Name |

5-chloro-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3S/c3-1-5-6-2(4)7-1/h(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGJORQBYBKWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310745 | |

| Record name | 5-chloro-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37566-40-8 | |

| Record name | 5-Chloro-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37566-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 231514 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037566408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37566-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.